1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol can be synthesized through several methods. One common approach involves the reduction of 3,5-difluorophenylacetic acid using sodium borohydride in methanol, followed by cyclopropanation . Another method includes the use of Dess-Martin periodinane in dichloromethane to oxidize the intermediate alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . The compound’s fluorinated phenyl ring and cyclopropyl group contribute to its unique interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol is unique due to the presence of both a cyclopropyl group and a difluorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Biological Activity
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, particularly focusing on anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a difluorophenyl moiety, which enhances its reactivity and potential biological activity. The presence of fluorine atoms can influence the compound's lipophilicity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. The compound has been investigated for its effects on various cancer cell lines, demonstrating the ability to induce apoptosis through mechanisms involving caspase activation.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 4.5 | Caspase-3 activation |
A549 (Lung) | 6.2 | PARP cleavage |
HCT-116 (Colon) | 5.0 | Cell cycle arrest at G1 phase |
Data sourced from in vitro studies highlighting the cytotoxic effects of the compound on human cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. Studies have demonstrated efficacy against several bacterial strains, suggesting a broad-spectrum antimicrobial action.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Pseudomonas aeruginosa | 0.8 µg/mL |
The MIC values indicate the concentration required to inhibit bacterial growth .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Inhibition of Key Enzymes: It may inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis: Activation of caspase pathways leads to programmed cell death in cancer cells.
- Disruption of Cellular Processes: The compound can interfere with cellular signaling pathways that are crucial for cancer cell survival.
Case Studies
Several studies have examined the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells: A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, such as cleaved PARP and caspase-3 activation .
- Antimicrobial Efficacy: Another investigation assessed the antimicrobial properties against multi-drug resistant strains, revealing that the compound effectively inhibited growth at low concentrations, suggesting potential for therapeutic use against resistant infections .
Properties
IUPAC Name |
1-cyclopropyl-1-(3,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(14,7-2-3-7)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRGCFGBWMWXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.